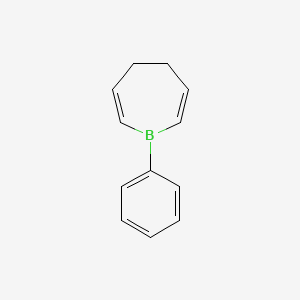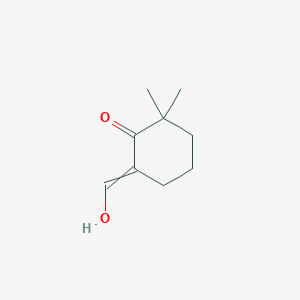
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one is an organic compound with a unique structure that features a hydroxymethylidene group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then reacts with formaldehyde to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which 6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethylidene group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions, while the cyclohexanone ring can provide structural stability and influence the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2,2-dimethylcyclohexan-1-one: Similar structure but lacks the hydroxymethylidene group.
2,2-Dimethylcyclohexanone: The parent compound without any additional functional groups.
6-Hydroxymethyl-2,2-dimethylcyclohexan-1-one: Contains a hydroxymethyl group instead of a hydroxymethylidene group.
Uniqueness
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for various chemical transformations that are not possible with similar compounds lacking this group.
Propriétés
Numéro CAS |
61188-00-9 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
6-(hydroxymethylidene)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-3-4-7(6-10)8(9)11/h6,10H,3-5H2,1-2H3 |
Clé InChI |
DULDDQYEFRWUIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(=CO)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)
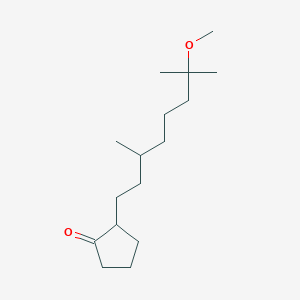


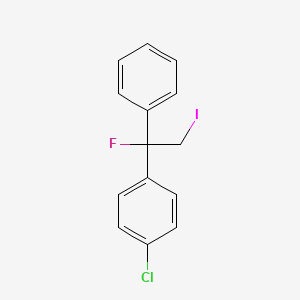
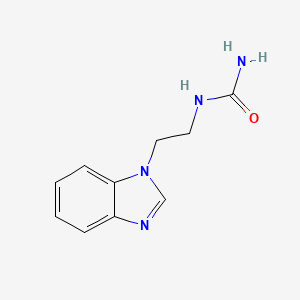

![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)



![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
